[(2-Methoxyphenyl)methyl](2-methylbutyl)amine
Description
(2-Methoxyphenyl)methylamine is a secondary amine characterized by a 2-methoxyphenylmethyl group attached to a branched 2-methylbutyl chain.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-11(2)9-14-10-12-7-5-6-8-13(12)15-3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
SICKYNGVKOGZED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methylamine typically involves the reaction of 2-methoxybenzyl chloride with 2-methylbutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (2-Methoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2-Methoxyphenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and function.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Positional Isomers and Substituted Analogues
(3-Methoxyphenyl)methylamine (CAS 1179280-65-9)
- Structural Difference : Methoxy group at the meta position instead of ortho.
- No direct biological data is available, but electronic effects (meta vs. ortho) may influence dipole moments and solubility .
[(4-Fluoro-3-methylphenyl)methyl][(2-methoxyphenyl)methyl]amine
- Structural Difference : Di-substituted amine with both 2-methoxyphenylmethyl and 4-fluoro-3-methylphenylmethyl groups.
- Impact: Increased steric bulk and introduction of fluorine (electron-withdrawing) may enhance metabolic stability and lipophilicity compared to the mono-substituted target compound.
Alkyl Chain Variations
(2-Bromophenyl)methylamine (CAS 1019477-26-9)
- Structural Difference : Bromine replaces methoxy at the ortho position; branched alkyl chain retained.
- Impact : Bromine’s electron-withdrawing nature and larger atomic radius increase molecular weight (256.19 g/mol) and polarizability. This may enhance halogen bonding in biological systems but reduce solubility in aqueous media. The compound is reported as a liquid at room temperature, contrasting with the solid/liquid state of the target compound (unreported) .
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine
- Structural Difference : Ethylbenzyl group replaces 2-methylbutyl; phenethyl chain extends from the methoxy-substituted aromatic ring.
Functional Group Differences
(2-Methoxyphenyl)-(1-phenyl-butylidene)amine (Imine Analogue)
- Structural Difference : Schiff base (C=N) instead of a secondary amine.
- Impact : Imines are prone to hydrolysis under acidic conditions, limiting stability in biological environments. However, they may serve as intermediates in synthetic routes to amines or exhibit unique reactivity in coordination chemistry .
2-Methoxyamphetamine Hydrochloride
- Structural Difference : Primary amine with amphetamine backbone and para-methoxy group.
- Impact: As a primary amine, it likely exhibits faster metabolism and higher polarity than the target compound. Referencing Tseng et al. (1976), methoxyamphetamines demonstrate varied affinities for monoamine transporters, suggesting the target compound’s secondary amine structure could modulate similar pathways with distinct pharmacokinetics .
Biological Activity
(2-Methoxyphenyl)methylamine is a compound characterized by its unique structural features, which include an amine functional group and an aromatic ring. These characteristics influence its biological activity, making it a compound of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H21NO
- Molecular Weight : 207.31 g/mol
- Structure : The compound consists of a methoxy group attached to a phenyl ring, with a methylbutylamine moiety contributing to its lipophilicity and reactivity.
The biological activity of (2-Methoxyphenyl)methylamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the methoxy group enhances its binding affinity to certain biological targets, potentially modulating their activity.
Key Mechanisms:
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in neurotransmission and other physiological processes.
- Enzyme Modulation : It has been shown to influence the activity of enzymes related to amine metabolism, which can affect various metabolic pathways.
Pharmacological Potential
Research indicates that (2-Methoxyphenyl)methylamine may exhibit several pharmacological effects:
- CNS Stimulant Activity : Similar compounds within the phenethylamine class have been reported to possess stimulant properties, suggesting potential use in treating conditions like ADHD or narcolepsy.
- Analgesic Effects : Some studies suggest that derivatives of this compound may have analgesic properties, warranting further investigation into its potential as a pain management agent.
Toxicology
While the compound shows promise in various applications, it also presents certain risks:
- Acute Toxicity : Data indicates that it is harmful if ingested and can cause skin irritation .
- Case Studies : Reports involving similar compounds (e.g., 25I-NBOMe) highlight the need for caution due to severe adverse effects associated with misuse .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| [(2-Methoxyphenyl)methyl]amine | Methoxy group on phenyl ring | Simpler structure; lacks branched alkane chain |
| [(3-Bromo-4-methoxyphenyl)methyl]amine | Bromine substitution on phenyl ring | Increased reactivity due to bromine presence |
| [(4-Methoxyphenyl)methyl]amine | Different position of methoxy group | Altered electronic properties affecting reactivity |
| [(2-Ethoxyphenyl)methyl]amine | Ethoxy instead of methoxy | Variations in solubility and reactivity |
Research Findings
Recent studies have focused on the synthesis and metabolic pathways of (2-Methoxyphenyl)methylamine. For instance, the synthesis typically involves reacting 2-methoxybenzyl chloride with 2-methylbutylamine in the presence of a base like sodium hydroxide under reflux conditions . This method has been optimized for industrial applications to enhance yield and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
